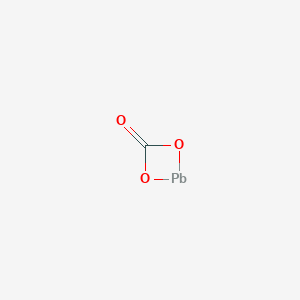
1,3,2lambda2-Dioxaplumbetan-4-one
Description
1,3,2lambda2-Dioxaplumbetan-4-one is a chemical compound with a unique structure that includes lead (Pb) as a central element
Properties
IUPAC Name |
1,3,2λ2-dioxaplumbetan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.Pb/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEVGQHCNVXMER-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)O[Pb]O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CO3Pb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 1,3,2lambda2-Dioxaplumbetan-4-one are not well-documented. it is likely that large-scale synthesis would involve similar reactions to those used in laboratory settings, with additional steps to ensure safety and purity.
Chemical Reactions Analysis
Types of Reactions
1,3,2lambda2-Dioxaplumbetan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of lead oxides and other by-products.
Reduction: Reduction reactions can convert the compound into different lead-containing species.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and pressures.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation may produce lead oxides, while reduction could yield different lead-containing compounds.
Scientific Research Applications
Chemistry: The compound can be used as a reagent in various chemical reactions and as a precursor for synthesizing other lead-containing compounds.
Biology: Research into the biological effects of lead compounds may involve 1,3,2lambda2-Dioxaplumbetan-4-one to study its interactions with biological molecules.
Medicine: While lead compounds are generally toxic, understanding their effects can contribute to medical research, particularly in toxicology.
Industry: The compound may have applications in industrial processes that require lead-containing reagents or catalysts.
Mechanism of Action
The mechanism of action of 1,3,2lambda2-Dioxaplumbetan-4-one involves its interactions with other molecules, particularly through its lead atom. The compound can form complexes with various ligands, influencing its reactivity and effects. The specific molecular targets and pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
1,3,2lambda2-Dioxaplumbetan-4-one can be compared with other lead-containing compounds, such as lead acetate and lead oxide. Its unique structure and reactivity distinguish it from these compounds, making it suitable for specific applications where other lead compounds may not be effective.
List of Similar Compounds
- Lead acetate
- Lead oxide
- Lead nitrate
- Lead carbonate
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


